molecular formula C12H10BrN3 B1482837 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2091248-26-7

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1482837
CAS RN: 2091248-26-7
M. Wt: 276.13 g/mol
InChI Key: MFCVEMKTLRLAQK-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile” is a derivative of pyrazole, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are known to exhibit a wide range of biological activities and are considered potent medicinal scaffolds . They are reported to possess anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

Scientific Research Applications

Photophysical and Quantum Chemical Analysis The compound is also involved in the study of geometrical isomers of biologically significant pyrazoline derivatives. These studies include solvatochromic analysis and encapsulation within β-cyclodextrin nanocavities, highlighting the distinct behaviors of cis- and trans- isomers in different mediums. This research provides insights into the molecular orientation and electronic structures of these isomers, contributing to a deeper understanding of their photophysical properties (Mati et al., 2012).

Synthesis of Pyrazole Derivatives with Antimicrobial Activity The compound is utilized in the synthesis of N-phenylpyrazole derivatives, featuring different aromatic ring systems, which are then evaluated for their antimicrobial properties. Some of these derivatives have shown promising results in in vitro assays for antifungal and antibacterial activities, suggesting potential therapeutic applications (Farag et al., 2008).

Inhibition of Corrosion In addition to its role in synthesizing heterocyclic compounds with potential biological activity, 2-(4-Bromo-5-Methyl-3-Phenyl-1H-Pyrazol-1-Yl)Acetonitrile-derived compounds have been investigated for their corrosion inhibition properties on C-steel surfaces in HCl environments. These studies are crucial for understanding the chemical's potential in industrial applications, particularly in mitigating corrosion, which is a significant challenge in maintaining the integrity of metal structures and components (Abdel Hameed et al., 2020).

properties

IUPAC Name

2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCVEMKTLRLAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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